molecular formula C14H13N3O5S2 B2897140 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 361167-76-2

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Cat. No. B2897140
CAS RN: 361167-76-2
M. Wt: 367.39
InChI Key: VQBNKWFVNOHIDW-UHFFFAOYSA-N
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Description

The compound “2-(2,5-dioxopyrrolidin-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide” is a complex organic molecule. It contains a pyrrolidinone ring (2,5-dioxopyrrolidin-1-yl), a benzo[d]thiazol-2-yl group, and a methylsulfonyl group. These functional groups suggest that the compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like solubility, melting point, and stability could be influenced by the functional groups present .

Scientific Research Applications

Structure-Activity Relationships

Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) Inhibitors

Compounds structurally related to "2-(2,5-dioxopyrrolidin-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide" have been investigated for their potential as PI3Kα and mTOR inhibitors. These inhibitors are crucial for cancer therapy due to their role in cell growth and survival pathways. Modifications of the benzothiazole ring, for instance, have been examined to improve metabolic stability and efficacy in vitro and in vivo Stec et al., 2011.

Antimicrobial and Antimalarial Activity

Sulfonamide Derivatives

The compound and its derivatives have shown promising results in antimalarial activity studies. Investigations into the reactivity with nitrogen nucleophiles have led to the production of various derivatives with significant in vitro antimalarial activity. These compounds have also been characterized for their ADMET properties, indicating potential as therapeutic agents Fahim & Ismael, 2021.

Anticonvulsant Agents

Heterocyclic Compounds with Sulfonamide Moiety

Synthesis of heterocyclic compounds incorporating a sulfonamide thiazole moiety has been explored for anticonvulsant activity. Some of these synthesized compounds have shown protection against convulsions, highlighting their potential in treating epilepsy Farag et al., 2012.

Antioxidant Activity

Amidomethane Sulfonyl-linked Bis Heterocycles

A range of amidomethane sulfonyl-linked heterocycles has been prepared and tested for antioxidant activity. Some of these compounds exhibited significant antioxidant properties, surpassing standard antioxidants like Ascorbic acid. This indicates their potential use in preventing oxidative stress-related diseases Talapuru et al., 2014.

Insecticidal Activity

Heterocycles Incorporating a Thiadiazole Moiety

Innovative synthesis approaches have led to the creation of compounds with potential insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. This research opens new avenues for developing environmentally friendly pesticides Fadda et al., 2017.

Safety and Hazards

Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S2/c1-24(21,22)8-2-3-9-10(6-8)23-14(15-9)16-11(18)7-17-12(19)4-5-13(17)20/h2-3,6H,4-5,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBNKWFVNOHIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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